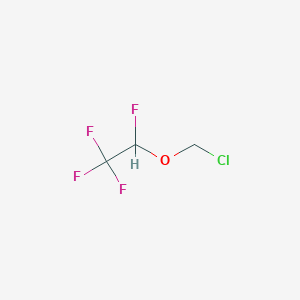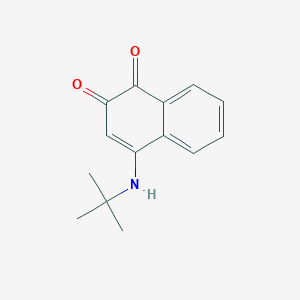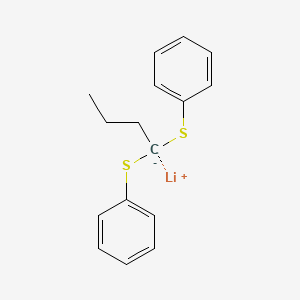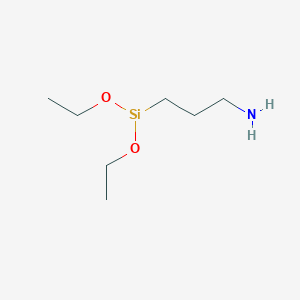![molecular formula C16H14N2O4S B14635837 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 54698-23-6](/img/structure/B14635837.png)
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by its unique structural features, including the presence of a sulfonyl group attached to a methylphenyl ring, and two methyl groups at positions 3 and 6 on the indazole ring.
Métodos De Preparación
The synthesis of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- involves several steps:
Cyclization of ortho-substituted benzylidenehydrazine: This method uses ortho-substituted benzaldehyde as the starting material.
Transition metal-catalyzed reactions: These include Cu(OAc)2-catalyzed N–N bond formation and Ag-catalyzed nitration-annulation reactions.
Metal-free reactions: These involve the use of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Análisis De Reacciones Químicas
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrazine, benzonitrile, and various transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets:
Enzyme inhibition: It can inhibit enzymes like HIV protease and aldol reductase by binding to their active sites.
Receptor antagonism: It acts as an antagonist at serotonin receptors, which can modulate neurotransmitter activity.
These interactions lead to various biological effects, including antiproliferative activity against cancer cells and modulation of blood pressure.
Comparación Con Compuestos Similares
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other indazole derivatives:
1H-Indazole: Lacks the sulfonyl and methyl groups, resulting in different chemical properties and biological activities.
2H-Indazole: Contains a different arrangement of nitrogen atoms in the ring, leading to variations in reactivity and applications.
The unique structural features of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
54698-23-6 |
|---|---|
Fórmula molecular |
C16H14N2O4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-(4-methylphenyl)sulfonylindazole-4,7-dione |
InChI |
InChI=1S/C16H14N2O4S/c1-9-4-6-12(7-5-9)23(21,22)18-15-14(11(3)17-18)13(19)8-10(2)16(15)20/h4-8H,1-3H3 |
Clave InChI |
SYAYYJMCTJFTAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=O)C=C(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
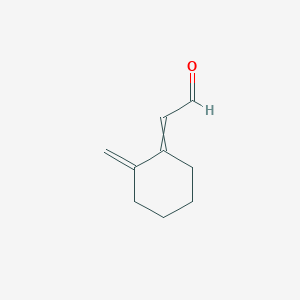
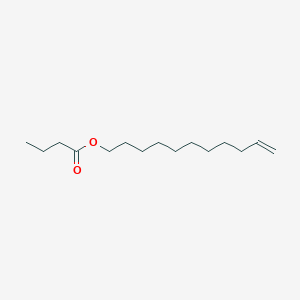
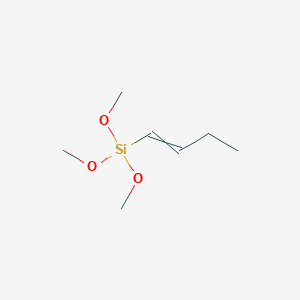
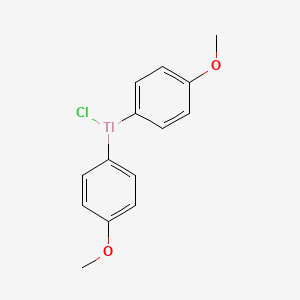
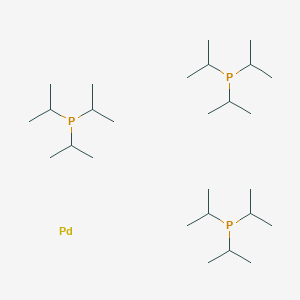
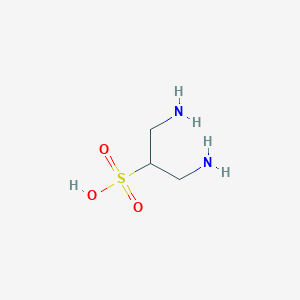
![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
